Cellobiotol

Vue d'ensemble

Description

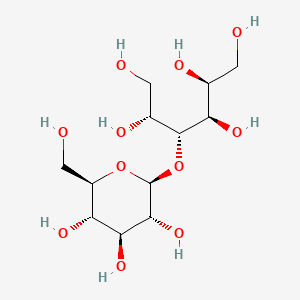

Le GLUCITOL-4-GUCOPYANOSIDE, également connu sous le nom de Cellobiitol, est un disaccharide composé de deux molécules de glucose liées par une liaison glycosidique. C'est un alcool de sucre dérivé de la réduction du glucose et il se retrouve couramment dans diverses plantes et micro-organismes. Ce composé est connu pour son goût sucré et est utilisé dans diverses applications, notamment dans l'alimentation, les produits pharmaceutiques et la recherche.

Applications De Recherche Scientifique

GLUCITOL-4-GUCOPYANOSIDE has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various glucoside derivatives and as a standard in carbohydrate analysis.

Biology: GLUCITOL-4-GUCOPYANOSIDE is used in studies related to carbohydrate metabolism and enzyme activity.

Medicine: It is investigated for its potential use as a low-calorie sweetener and its effects on blood glucose levels.

Industry: GLUCITOL-4-GUCOPYANOSIDE is used in the production of food additives, pharmaceuticals, and cosmetics.

Mécanisme D'action

- Cellobiotol primarily interacts with cellulolytic enzymes involved in the degradation of cellulose. These enzymes form a complex that collaboratively depolymerizes cellulose into soluble products such as cellobiose and glucose .

- The compound interacts with the substrate binding domains of cellobiohydrolases on the surface of highly ordered cellulose. This interaction enhances the enzymatic activity, leading to the release of cellobiose and glucose .

Target of Action

Mode of Action

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le GLUCITOL-4-GUCOPYANOSIDE peut être synthétisé par la réduction du glucose par hydrogénation catalytique. La réaction implique généralement l'utilisation d'un catalyseur tel que le nickel ou le platine sous haute pression et à haute température. Le processus de réduction convertit le groupe aldéhyde du glucose en un groupe hydroxyle, ce qui conduit à la formation de GLUCITOL-4-GUCOPYANOSIDE .

Méthodes de production industrielle : La production industrielle de GLUCITOL-4-GUCOPYANOSIDE implique l'hydrolyse enzymatique de la cellulose pour produire du glucose, suivie d'une hydrogénation catalytique. Le processus est optimisé pour obtenir des rendements élevés et une pureté élevée du produit final. L'utilisation de biocatalyseurs et de techniques de purification avancées garantit une production efficace de GLUCITOL-4-GUCOPYANOSIDE à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le GLUCITOL-4-GUCOPYANOSIDE subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Le GLUCITOL-4-GUCOPYANOSIDE peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou l'acide nitrique pour produire de l'acide glucarique.

Réduction : La réduction de GLUCITOL-4-GUCOPYANOSIDE peut être réalisée en utilisant du gaz hydrogène en présence d'un catalyseur métallique.

Principaux produits formés :

Oxydation : Acide glucarique

Réduction : Sorbitol

Substitution : Divers dérivés de glucosides

4. Applications de la recherche scientifique

Le GLUCITOL-4-GUCOPYANOSIDE a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme matière première pour la synthèse de divers dérivés de glucosides et comme étalon dans l'analyse des glucides.

Biologie : Le GLUCITOL-4-GUCOPYANOSIDE est utilisé dans des études relatives au métabolisme des glucides et à l'activité enzymatique.

Médecine : Il est étudié pour son utilisation potentielle comme édulcorant hypocalorique et ses effets sur la glycémie.

5. Mécanisme d'action

Le mécanisme d'action du GLUCITOL-4-GUCOPYANOSIDE implique son interaction avec des enzymes et des récepteurs spécifiques dans l'organisme. Il agit comme un agent osmotique, attirant l'eau dans le côlon et augmentant le volume des selles, ce qui le rend utile dans le traitement de la constipation. De plus, il peut inhiber certaines enzymes impliquées dans le métabolisme des glucides, ce qui conduit à une réduction de la glycémie .

Comparaison Avec Des Composés Similaires

Le GLUCITOL-4-GUCOPYANOSIDE est similaire à d'autres alcools de sucre tels que le sorbitol, le lactitol et le mannitol. Il présente des propriétés uniques qui le rendent distinct :

Sorbitol : Les deux sont des alcools de sucre, mais le GLUCITOL-4-GUCOPYANOSIDE a une liaison glycosidique différente.

Lactitol : Structure similaire, mais le lactitol est dérivé du lactose.

Mannitol : Un épimère du sorbitol, différent par la configuration du groupe hydroxyle au deuxième carbone.

Ces similitudes et différences mettent en évidence les propriétés chimiques et physiques uniques du GLUCITOL-4-GUCOPYANOSIDE, le rendant précieux pour des applications spécifiques dans la recherche et l'industrie.

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-WELRSGGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-94-4 | |

| Record name | Cellobiitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cellobiotol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is Cellobiotol and how is it used to assess intestinal permeability?

A: this compound is a disaccharide sugar that can be radiolabeled (with tritium, 3H) and used as a marker to assess intestinal permeability in animal models. [, ] This technique involves orally administering a mixture of [3H]this compound and [14C]Mannitol. These sugars are absorbed differently by the intestines: [3H]this compound is absorbed primarily via paracellular pathways (between cells), while [14C]Mannitol is absorbed mainly through transcellular pathways (across cells). By measuring the ratio of 3H/14C in urine after administration, researchers can infer the degree of intestinal permeability. [] An increased ratio suggests greater paracellular permeability, often indicative of intestinal damage or dysfunction.

Q2: Can dietary factors influence intestinal permeability as measured by the this compound absorption test?

A: Yes, research indicates that dietary cereals can impact intestinal permeability in animal models, particularly those with pre-existing sensitivities or induced enteropathy. [] For instance, in rats with triparanol-induced sensitivity, consuming wheat, rye, barley, oats, and maize led to increased intestinal permeability, while rice and soybean did not. [] Interestingly, gluten, a protein complex found in wheat and other cereals, was identified as a potential trigger for this permeability defect. [] This finding suggests a possible link between dietary gluten and intestinal health, potentially mirroring gluten sensitivity observed in humans.

Q3: Are there alternative methods for inducing intestinal permeability changes besides dietary interventions in the context of this compound studies?

A: Yes, apart from dietary factors, various chemical agents can induce intestinal permeability changes detectable by the this compound absorption test. [, ] For instance, ethanol administration in rats is known to cause mucosal damage, leading to increased [3H]this compound uptake and a higher 3H/14C ratio in urine. [] This altered permeability reflects the ethanol-induced disruption of normal intestinal cell function. [] Conversely, treatments like methotrexate and cetrimide, while also affecting intestinal absorption, do not induce changes in the 3H/14C ratio. [] This observation suggests that these agents cause permeability changes through mechanisms distinct from those involving direct mucosal cell dysfunction, highlighting the specificity of this compound as a marker for certain types of intestinal damage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)

![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)